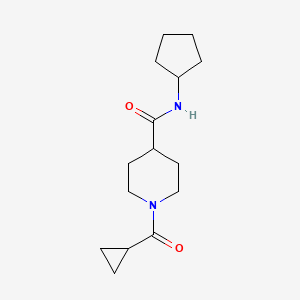
N-cyclopentyl-1-(cyclopropanecarbonyl)piperidine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-cyclopentyl-1-(cyclopropanecarbonyl)piperidine-4-carboxamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase. This enzyme is responsible for the breakdown of GABA, a neurotransmitter that plays a crucial role in regulating brain activity. CPP-115 has shown promising results in preclinical studies for the treatment of various neurological disorders, including epilepsy, addiction, and anxiety.
作用機序
N-cyclopentyl-1-(cyclopropanecarbonyl)piperidine-4-carboxamide works by inhibiting the enzyme GABA transaminase, which is responsible for the breakdown of GABA in the brain. By inhibiting this enzyme, N-cyclopentyl-1-(cyclopropanecarbonyl)piperidine-4-carboxamide increases GABA levels in the brain, leading to increased inhibition of neuronal activity. This mechanism of action is similar to that of other drugs used to treat epilepsy and anxiety, such as valproic acid and benzodiazepines.
Biochemical and Physiological Effects
N-cyclopentyl-1-(cyclopropanecarbonyl)piperidine-4-carboxamide has been shown to have a number of biochemical and physiological effects in preclinical studies. In addition to increasing GABA levels in the brain, N-cyclopentyl-1-(cyclopropanecarbonyl)piperidine-4-carboxamide has been shown to increase the expression of GABA receptors in the brain, leading to increased sensitivity to GABA. It has also been shown to increase the levels of other neurotransmitters, such as dopamine and norepinephrine.
実験室実験の利点と制限
One advantage of N-cyclopentyl-1-(cyclopropanecarbonyl)piperidine-4-carboxamide for lab experiments is its high selectivity for GABA transaminase, which reduces the risk of off-target effects. It also has good bioavailability and can be administered orally, making it a convenient drug for preclinical studies. However, one limitation is that N-cyclopentyl-1-(cyclopropanecarbonyl)piperidine-4-carboxamide has a short half-life in the body, which may limit its effectiveness in clinical settings.
将来の方向性
There are several potential future directions for research on N-cyclopentyl-1-(cyclopropanecarbonyl)piperidine-4-carboxamide. One area of interest is its potential use in the treatment of epilepsy, particularly in patients who do not respond to current treatments. Another area of interest is its potential use in the treatment of addiction, particularly for drugs such as cocaine and methamphetamine. Additionally, further research is needed to understand the long-term effects of N-cyclopentyl-1-(cyclopropanecarbonyl)piperidine-4-carboxamide on brain function and to optimize dosing and administration strategies.
合成法
N-cyclopentyl-1-(cyclopropanecarbonyl)piperidine-4-carboxamide can be synthesized through a multi-step process starting with commercially available starting materials. The first step involves the reaction of cyclopentanone with nitromethane to form nitrocyclopentane. This compound is then reduced to cyclopentylamine, which is further reacted with cyclopropanecarbonyl chloride to form the final product, N-cyclopentyl-1-(cyclopropanecarbonyl)piperidine-4-carboxamide.
科学的研究の応用
N-cyclopentyl-1-(cyclopropanecarbonyl)piperidine-4-carboxamide has been extensively studied in preclinical models for its potential therapeutic applications. In animal studies, N-cyclopentyl-1-(cyclopropanecarbonyl)piperidine-4-carboxamide has been shown to increase GABA levels in the brain and reduce seizure activity. It has also been shown to reduce drug-seeking behavior in animal models of addiction and to have anxiolytic effects in animal models of anxiety.
特性
IUPAC Name |
N-cyclopentyl-1-(cyclopropanecarbonyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O2/c18-14(16-13-3-1-2-4-13)11-7-9-17(10-8-11)15(19)12-5-6-12/h11-13H,1-10H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDOXRRXKJMBJIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C2CCN(CC2)C(=O)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopentyl-1-(cyclopropanecarbonyl)piperidine-4-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

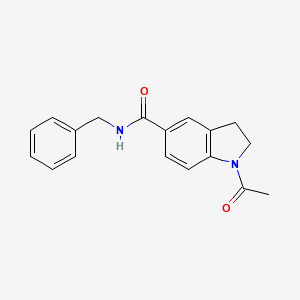
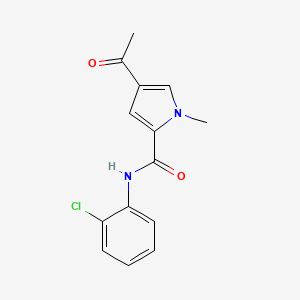
![5-bromo-2-chloro-N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)benzamide](/img/structure/B7472489.png)
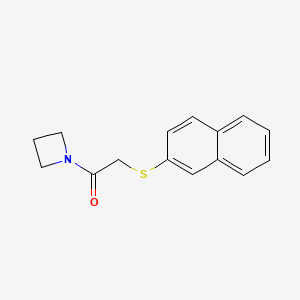

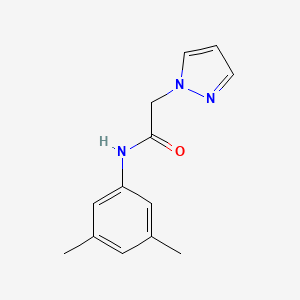
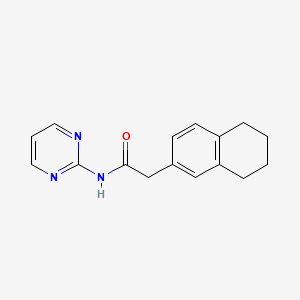
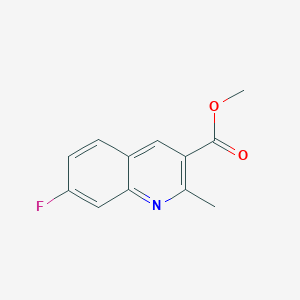


![N-[1-(2-pyrimidinyl)-4-piperidinyl]benzamide](/img/structure/B7472543.png)

![1-[2-oxo-2-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)ethyl]pyridin-2-one](/img/structure/B7472551.png)
![N-[[1-[(2-chlorophenyl)methyl]-3-phenylpyrazol-4-yl]methyl]-N-methylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B7472553.png)